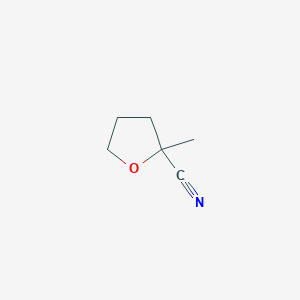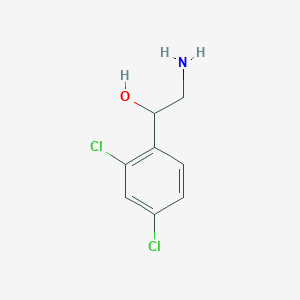![molecular formula C₂₀H₃₂O₄ B058029 10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid CAS No. 94161-10-1](/img/structure/B58029.png)
10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid
Descripción general
Descripción
10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid is an organic compound belonging to the class of hepoxilins It is characterized by its complex structure, which includes a hydroxy group, an oxirane ring, and multiple double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the oxirane ring: This can be achieved through the epoxidation of an alkene using a peracid, such as m-chloroperbenzoic acid (m-CPBA).
Introduction of the hydroxy group: This step often involves the use of a hydroxylation reaction, where a suitable oxidizing agent, such as osmium tetroxide (OsO4), is used to introduce the hydroxy group.
Formation of the conjugated diene system: This can be accomplished through a series of elimination reactions, where suitable bases are used to remove hydrogen atoms and form double bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide (CrO3).
Reduction: The double bonds can be reduced to single bonds using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols attack the electrophilic carbon atoms of the ring.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, in the presence of a suitable solvent like dichloromethane (CH2Cl2)
Major Products
Oxidation: Formation of carbonyl compounds
Reduction: Formation of saturated hydrocarbons
Substitution: Formation of substituted oxirane derivatives
Aplicaciones Científicas De Investigación
10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological processes, such as signaling pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and oxirane ring are key functional groups that enable the compound to interact with enzymes and receptors. These interactions can modulate various biological processes, such as inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 10-hydroxy-11S,12S-epoxy-5Z,8Z,14Z-eicosatrienoic acid
- 10-hydroxy-10-[(2R,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid
Uniqueness
10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid is unique due to its specific stereochemistry and the presence of both a hydroxy group and an oxirane ring
Propiedades
IUPAC Name |
10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18-20(24-18)17(21)14-11-8-6-7-10-13-16-19(22)23/h6-7,9,11-12,14,17-18,20-21H,2-5,8,10,13,15-16H2,1H3,(H,22,23)/t17?,18-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNBPRRXEVJMPO-WSTRIDTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC1C(O1)C(C=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC=CC[C@H]1[C@@H](O1)C(C=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390602 | |
| Record name | hepoxilin B3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94161-10-1 | |
| Record name | hepoxilin B3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is 10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid (hepoxilin B3) and how is it produced?
A: this compound (hepoxilin B3) is a biologically active eicosanoid primarily derived from the metabolism of arachidonic acid via the 12-lipoxygenase pathway. [, , ]
Q2: What is unique about the biosynthesis of hepoxilin B3 in human epidermis?
A: Research shows that human epidermis uniquely synthesizes only one of the two possible 10-hydroxy epimers of hepoxilin B3, suggesting an enzymatic origin for its production in this tissue. [, ]
Q3: Is there evidence of enzymatic formation of hepoxilin B3 from arachidonic acid?
A: Yes, studies using human epidermal fragments, cell fractions, and even recombinant platelet-type 12-lipoxygenase demonstrated the formation of hepoxilin B3 from arachidonic acid, but not from 12-hydroperoxyeicosatetraenoic acid directly. [] This suggests that 12-lipoxygenase catalyzes the multi-step formation of hepoxilin B3 from arachidonic acid.
Q4: Can hepoxilin B3 be further metabolized?
A: Yes, hepoxilin B3 can be enzymatically converted to trioxilin B3 within human epidermis. This transformation likely involves a cytosolic hepoxilin B3 epoxide hydrolase-like activity. []
Q5: Where are hepoxilin B3 and trioxilin B3 found within psoriatic lesions?
A: Studies using high performance liquid chromatography and gas chromatography-mass spectrometry analyses identified both hepoxilin B3 and trioxilin B3 within the phospholipids of psoriatic lesions. [] These compounds preferentially reside in the sn-2 position of phosphatidylcholine and phosphatidylethanolamine.
Q6: Does the occurrence of hepoxilin B3 and trioxilin B3 differ between normal and psoriatic skin?
A: Yes, levels of hepoxilin B3 were found to be significantly higher in psoriatic scales compared to normal epidermis. [] While hepoxilin A3 was not directly detected, the presence of significant amounts of its degradation product, trioxilin A3, suggests its transient existence within the lesions.
Q7: What might be the significance of elevated hepoxilin B3 and trioxilin levels in psoriatic skin?
A: Hepoxilins are known to possess biological activities that could contribute to the amplification and maintenance of inflammatory responses. [] Their elevated levels in psoriatic lesions suggest a potential role in the pathogenesis of this inflammatory skin condition.
Q8: Have hepoxilins been found in other organisms besides humans?
A: ** Yes, research has identified this compound (hepoxilin B3) in marine organisms like the red algae Platysiphonia miniata and Cottoniella filamentosa. [] This discovery suggests a potential role for hepoxilins in insulin release modulation in mammals. []
Q9: How does the discovery of hepoxilin B3 in algae impact our understanding of its biological roles?
A: The identification of hepoxilin B3 in marine algae, which also utilize the 12-lipoxygenase pathway, offers an intriguing opportunity to investigate the function of these molecules in a different biological context. [] This could provide insights into the evolutionary significance of this pathway and its products.
Q10: Does hepoxilin A3 play a role in cystic fibrosis?
A: Recent studies indicate that hepoxilin A3 can directly induce the formation of neutrophil extracellular traps (NETs) in human neutrophils. [] This process, known as NETosis, is implicated in the inflammation and mucous thickening observed in cystic fibrosis airways.
Q11: What is the significance of hepoxilin A3-induced NETosis in cystic fibrosis?
A: The ability of hepoxilin A3 to trigger NETosis in neutrophils suggests a potential role for this eicosanoid in the pathogenesis of cystic fibrosis lung disease, particularly in the context of uninfected lungs. [] This finding opens avenues for exploring hepoxilin A3 as a potential therapeutic target in cystic fibrosis treatment.
Q12: How does the structure of hepoxilin B3 relate to its biological activity?
A12: While the provided research papers primarily focus on the identification, biosynthesis, and potential biological roles of hepoxilin B3, they do not delve into detailed structure-activity relationship studies. Further research is needed to elucidate the specific structural features of hepoxilin B3 that contribute to its interactions with biological targets and downstream effects.
Q13: What are some of the challenges in studying hepoxilin B3?
A: Hepoxilin B3, like many eicosanoids, is a relatively unstable compound. [] This instability poses challenges for its isolation, characterization, and investigation of its biological activities. Specialized techniques and careful experimental design are crucial for accurate analysis and interpretation of data related to hepoxilin B3.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B57971.png)






